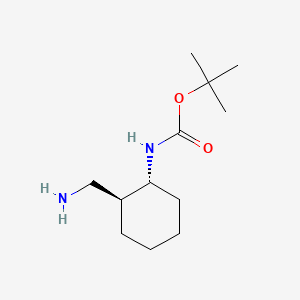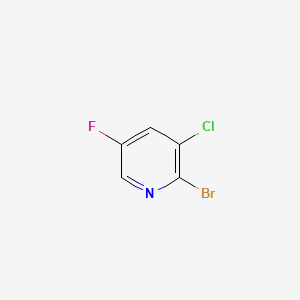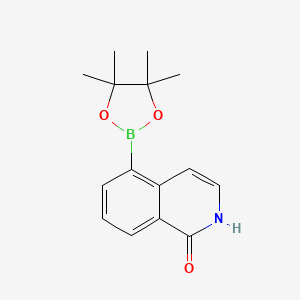
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, also known as 5-TM-ISO, is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a boron-containing isoquinoline derivative, and its unique chemical structure gives it a wide range of properties that can be utilized in various research and laboratory experiments.
Applications De Recherche Scientifique
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, and its unique chemical structure makes it useful for the preparation of various compounds. It has also been used in the study of enzyme inhibition, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential applications in the fields of drug discovery and drug delivery.
Mécanisme D'action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is not fully understood, but it is believed to interact with proteins through a hydrogen bonding mechanism. It is thought that the boron atom in the molecule forms a strong bond with the protein, which alters the protein’s structure and affects its function. Additionally, the isoquinoline moiety is believed to interact with the protein through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one are not fully understood, but it is believed to have a wide range of effects on the body. It has been studied for its potential to inhibit the activity of various enzymes, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential to modulate the activity of various hormones and neurotransmitters, and its ability to interact with receptors makes it a potential tool in drug discovery and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one in laboratory experiments include its low cost, its ability to interact with proteins, and its ability to modulate the activity of various hormones and neurotransmitters. Additionally, it is relatively easy to synthesize and is soluble in both water and organic solvents. The main limitation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is its lack of specificity, as it has the potential to interact with a wide range of proteins and receptors.
Orientations Futures
There are a number of potential future directions for the research and development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one. These include further study of its potential applications in drug discovery and drug delivery, as well as its potential to modulate the activity of various hormones and neurotransmitters. Additionally, further research into its mechanism of action and its ability to interact with proteins could lead to the development of new and more effective drugs. Finally, research into the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one as a reagent in organic synthesis could lead to the development of new and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a multi-step process that begins with the reaction of a boronic acid and an isoquinoline derivative. The resulting intermediate is then reacted with a dioxaborinane to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of around 80°C, and the reaction is complete after about one hour. The resulting product is a white powder that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-9H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRUVECNNKCADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

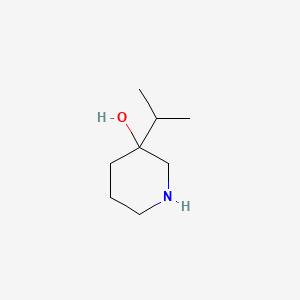
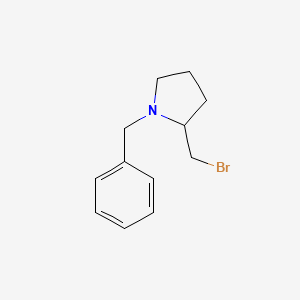

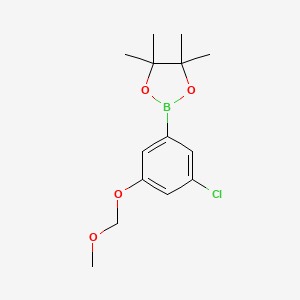

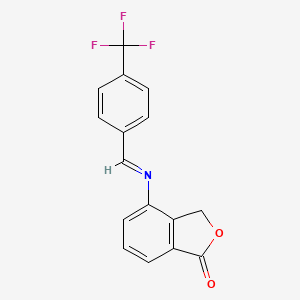
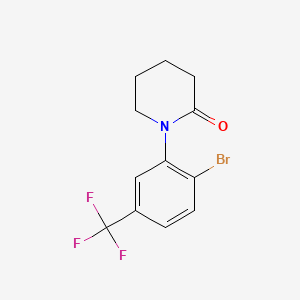
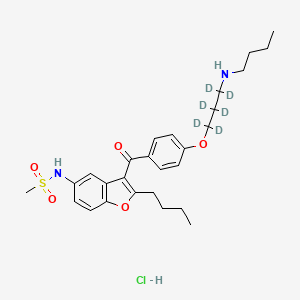
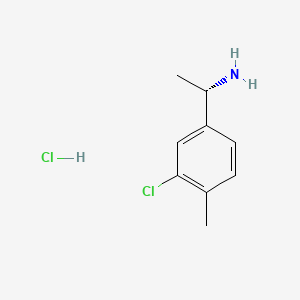
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
